molecular formula C27H27N3OS B2488349 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922635-77-6

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2488349
CAS No.: 922635-77-6
M. Wt: 441.59
InChI Key: MYYNVLAUHFFFLB-UHFFFAOYSA-N
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Description

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the benzothiazole core.

    Formation of the diphenylethanone moiety: This can be done through Friedel-Crafts acylation or other suitable methods to attach the diphenylethanone group to the piperazine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or benzothiazole rings, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the diphenylethanone moiety may contribute to its overall stability and bioavailability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone include other benzothiazole derivatives and piperazine-containing compounds. Some examples are:

    Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.

    Piperazine-containing compounds: These compounds have the piperazine ring and are often used in medicinal chemistry for their ability to enhance drug binding and bioavailability.

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-19-13-14-23-25(20(19)2)28-27(32-23)30-17-15-29(16-18-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,24H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYNVLAUHFFFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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